3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Drug Metabolism GC-MS Metabolite Identification

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (CAS: 61347-21-5), also known as p-hydroxyethotoin, is a hydantoin derivative and a major human phase I metabolite of the anticonvulsant drug ethotoin (Peganone). Unlike the parent drug, this compound is biologically inactive, serving as a marker of aromatic hydroxylation.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 61347-21-5
Cat. No. B12940303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
CAS61347-21-5
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C11H12N2O3/c1-2-13-10(15)9(12-11(13)16)7-3-5-8(14)6-4-7/h3-6,9,14H,2H2,1H3,(H,12,16)
InChIKeyUUBDNHDPPHJUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (CAS 61347-21-5): A Defined Human Metabolite for Ethotoin Pharmacokinetic & Forensic Research


3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (CAS: 61347-21-5), also known as p-hydroxyethotoin, is a hydantoin derivative and a major human phase I metabolite of the anticonvulsant drug ethotoin (Peganone) [1]. Unlike the parent drug, this compound is biologically inactive, serving as a marker of aromatic hydroxylation. It is classified under ChEBI (CHEBI:179268) and HMDB (HMDB0061174) as a phenylhydantoin metabolite, with a molecular formula of C11H12N2O3 and a monoisotopic mass of 220.084792 Da [2]. Its primary value lies in its role as an analytical reference standard for quantitative metabolism studies, forensic toxicology, and pharmaceutical impurity profiling, rather than direct therapeutic use.

Why Generic Hydantoin Analogs Cannot Replace 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione in Specialized Analytical Workflows


Substituting this compound with the parent drug ethotoin (3-ethyl-5-phenylhydantoin, CAS 86-35-1) or other hydantoins like phenytoin (5,5-diphenylhydantoin) is analytically invalid. While ethotoin is a neutral, non-hydroxylated active pharmaceutical ingredient (API) with a logP of approximately 1.7 and a molecular weight of 204.2 g/mol, 3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione possesses a para-hydroxyl group, increasing its molecular weight to 220.23 g/mol and introducing vastly different chromatographic retention and mass spectrometric fragmentation behavior [1]. The saturable nature of the p-hydroxylation pathway in man means that the ratio of ethotoin to this metabolite is not linear and is highly dose-dependent within the therapeutic range of 15–50 μg/mL, meaning generic pharmacological interpretation of ethotoin exposure cannot accurately quantify metabolic burden without this specific metabolite standard [2].

Direct Comparative Evidence for 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione versus Ethotoin and Other Metabolites


Mass Spectroscopic Identification Against Authentic Synthetic Samples in Human Urine

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (p-hydroxyethotoin) was identified among 11 metabolites in human urine after ethotoin administration. Its identity was confirmed by comparing its GC retention time and mass spectrum against an authentic synthetic standard. Under these conditions, 9 of the 11 metabolites could only be identified because pure reference compounds were available, highlighting the irreplaceable nature of this compound for method validation [1].

Drug Metabolism GC-MS Metabolite Identification

Saturable Metabolic Kinetics: Dose-Dependent Formation of p-Hydroxyethotoin versus N-Deethylation

The formation of 3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a saturable, dose-dependent process, distinct from the N-deethylation pathway. At therapeutic doses, the urinary excretion pattern of this metabolite shifts non-linearly relative to ethotoin dose. A rough approximation of Michaelis-Menten constants shows that p-hydroxylation saturates at high dose levels in patients, explaining the non-linear kinetics of the parent drug [1].

Pharmacokinetics Michaelis-Menten Saturable Metabolism

Molecular Weight and LogP Differentiation from Parent Drug Ethotoin

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has a monoisotopic mass of 220.084792 Da, compared to 204.089877 Da for ethotoin (C11H12N2O2). The introduction of the hydroxyl group increases the molecular weight by 15.9949 Da and dramatically alters the partition coefficient (LogP). While ethotoin has a predicted LogP of approximately 1.7, p-hydroxyethotoin has a predicted LogP of approximately 1.0, resulting in a significant shift in reversed-phase chromatographic retention [1].

Chromatographic Separation LC-MS Method Development Reference Standard Characterization

Role as a Definitive Marker of Para-Hydroxylation in Mass Fragmentographic Quantitation

A published mass fragmentographic method for ethotoin and its metabolites in human urine could only partially quantify hydroxylated metabolites because pure reference substances were not available at the time. The limit of sensitivity for this GC-MS method was far below the concentrations of ethotoin and metabolites found in patient urine. The availability of 3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione as a pure reference standard now enables the exact quantitation of the p-hydroxylated metabolite, which was previously unquantifiable [1].

Bioanalysis Mass Fragmentography Metabolite Quantification

Ontological Classification as a Unique Metabolite Distinct from Active Hydantoin Drugs

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is classified under ChEBI (CHEBI:179268) specifically as a p-hydroxyethotoin, distinct from ethotoin (CHEBI:4886) and phenytoin (CHEBI:8190). This classification places it as a drug metabolite, not an active pharmaceutical ingredient, with a distinct parent-defined role in metabolic networks. The ZFIN database similarly annotates it as a phenotype-associated metabolite, not a primary therapeutic agent [1].

Cheminformatics Ontology Metabolite Database

Proven Research & Industrial Applications for 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione


Reference Standard for LC-MS/MS and GC-MS Quantitation of Ethotoin Metabolism in Clinical Pharmacokinetics

This compound is the definitive analytical reference standard for quantifying the p-hydroxylation metabolic pathway of ethotoin in human plasma and urine, as demonstrated by GC-MS studies that relied on authentic synthetic samples for identification [1]. Because the p-hydroxylation pathway is saturable and contributes significantly to ethotoin clearance, any population pharmacokinetic study or therapeutic drug monitoring program requires this metabolite standard to accurately calculate metabolic ratios and identify patients with impaired hydroxylation capacity [2].

Pharmaceutical Impurity Profiling and Reference Standard for Ethotoin Drug Products

As a defined metabolite and potential process-related impurity of ethotoin, this compound is essential for pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions. Regulatory guidelines require the identification, quantification, and control of specified impurities in drug substances and products, and p-hydroxyethotoin is a key marker for stability studies and impurity profiling, supported by impurity reference standard providers [1].

Forensic Toxicology Biomarker for Ethotoin Exposure and Compliance Monitoring

In forensic and clinical toxicology laboratories, the identification of ethotoin exposure (whether therapeutic, supratherapeutic, or surreptitious) relies on detecting both the parent drug and its major metabolites. The distinct chromatographic and mass spectrometric properties of 3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione make it an unambiguous biomarker for ethotoin ingestion, particularly in post-mortem or compliance testing where parent drug concentrations may be low due to post-mortem redistribution or rapid metabolism [1].

Quote Request

Request a Quote for 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.